1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene is a synthetic organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene typically involves the following steps:
Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, ethyl derivatives, and substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the methoxy group, which affects its reactivity and applications.
1-Ethynyl-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.
4-Ethynyl-α,α,α-trifluorotoluene: This compound has a similar structure but different substituents, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPQFXBAOKMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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